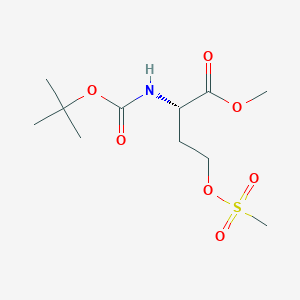
(R)-3-Amino-3-(M-tolyl)propanoic acid hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Amino-3-(M-tolyl)propanoic acid hydrochloride is a chiral amino acid derivative It is a phenylalanine derivative, characterized by the presence of an amino group and a methyl group on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(M-tolyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-2-Amino-3-(M-tolyl)propanoic acid.
Protection of Amino Group: The amino group is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Formation of Intermediate: The protected amino acid is then subjected to a series of reactions, including alkylation and deprotection, to form the desired ®-3-Amino-3-(M-tolyl)propanoic acid.
Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-3-Amino-3-(M-tolyl)propanoic acid hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Processes: The use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as crystallization and chromatography to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
®-3-Amino-3-(M-tolyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are used under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
®-3-Amino-3-(M-tolyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical processes.
作用機序
The mechanism of action of ®-3-Amino-3-(M-tolyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to amino acid metabolism and neurotransmission.
類似化合物との比較
Similar Compounds
®-2-Amino-3-(M-tolyl)propanoic acid: A closely related compound with similar structural features.
Phenylalanine Derivatives: Other derivatives of phenylalanine with varying substituents on the aromatic ring.
Uniqueness
®-3-Amino-3-(M-tolyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a methyl group on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC名 |
(3R)-3-amino-3-(3-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-3-2-4-8(5-7)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 |
InChIキー |
XZCWWAAFUPZCNH-SBSPUUFOSA-N |
異性体SMILES |
CC1=CC(=CC=C1)[C@@H](CC(=O)O)N.Cl |
正規SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


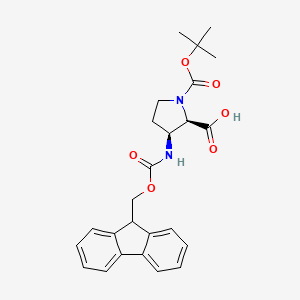
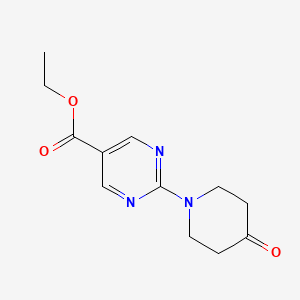
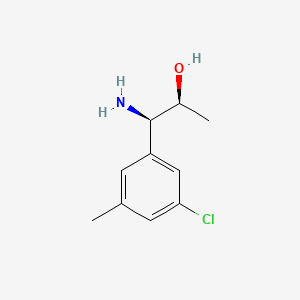
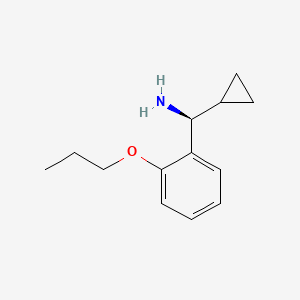
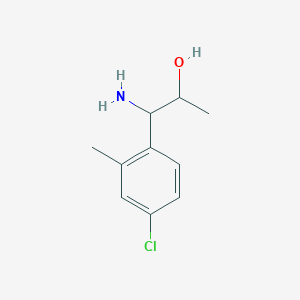
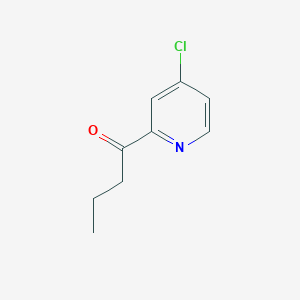

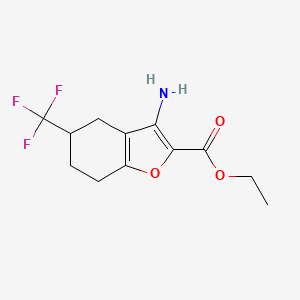
![6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13046325.png)
![(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046332.png)
![8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13046344.png)
